
1-(4-Methoxyphenethyl)-3-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenethyl)-3-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as "compound X" in scientific literature. The purpose of
Mécanisme D'action
The mechanism of action of compound X involves the inhibition of various enzymes and signaling pathways involved in the development and progression of diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Compound X also inhibits the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. Additionally, compound X has been shown to inhibit the activity of various kinases, including protein kinase B (AKT) and extracellular signal-regulated kinase (ERK), which are involved in cell proliferation and survival.
Biochemical and Physiological Effects
Compound X has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the development of inflammation and pain. Compound X also induces apoptosis, or programmed cell death, in cancer cells, thereby inhibiting their growth and proliferation. Additionally, compound X has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Compound X has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical properties have been well-characterized. Additionally, compound X has been shown to have low toxicity and high selectivity for its target enzymes and signaling pathways. However, there are also limitations to the use of compound X in lab experiments. Its solubility in water is limited, which can make it difficult to administer in vivo. Additionally, its stability in biological systems has not been extensively studied, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of compound X. One potential application is in the development of new therapies for cancer and other diseases. Compound X has been shown to have potent anti-tumor effects, and further studies are needed to determine its potential as a therapeutic agent. Additionally, compound X may have applications in the field of epigenetics, as it inhibits the activity of HDACs and other enzymes involved in the regulation of gene expression. Further studies are needed to determine the full extent of its effects on gene expression and epigenetic regulation. Finally, compound X may have potential as a diagnostic tool for cancer and other diseases, as it has been shown to selectively target cancer cells and inhibit their growth.
Méthodes De Synthèse
The synthesis of compound X involves the reaction of 1-(4-methoxyphenethyl)-3-isocyanato-1,3,4-thiadiazole-2(3H)-thione with 2-(2-aminoethyl)morpholine hydrochloride in the presence of a base. The resulting product is then treated with methyl iodide to obtain compound X. The synthesis method of compound X has been reported in several scientific studies and has been optimized for better yield and purity.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. Several studies have reported the use of compound X in the treatment of various diseases, including rheumatoid arthritis, cancer, and Alzheimer's disease. Compound X has also been studied for its potential use as a diagnostic tool for cancer and other diseases.
Propriétés
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3S2/c1-25-15-4-2-14(3-5-15)6-7-19-16(24)20-17-21-22-18(28-17)27-13-10-23-8-11-26-12-9-23/h2-5H,6-13H2,1H3,(H2,19,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHVVQDDAQLVJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=NN=C(S2)SCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenethyl)-3-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-[4-(benzimidazol-1-yl)phenyl]-3-[4-(trifluoromethyl)anilino]prop-2-en-1-one](/img/structure/B2914281.png)
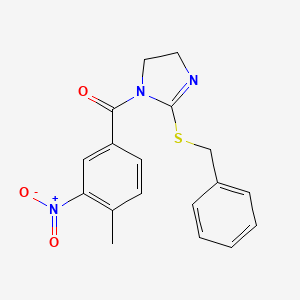
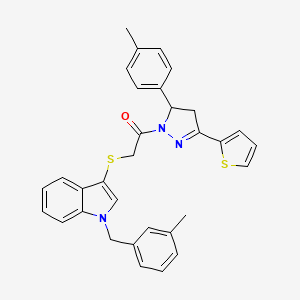
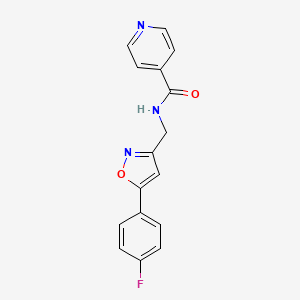
![(4-Bromophenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2914285.png)

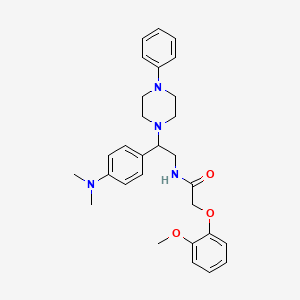
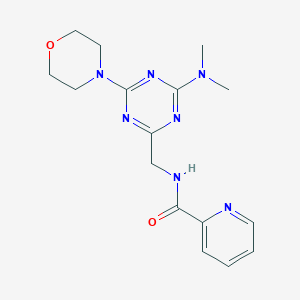
![6-Benzyl-2-(5-bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2914292.png)
![1-(1,2,5-Thiadiazol-3-yl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine](/img/structure/B2914296.png)
![2-(2-(Diethylamino)ethyl)-7-methyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2914297.png)
![N-(3-methoxyphenyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2914299.png)
![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid, Mixture of diastereomers](/img/structure/B2914300.png)
![2-(4-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2914303.png)